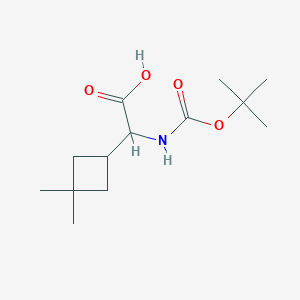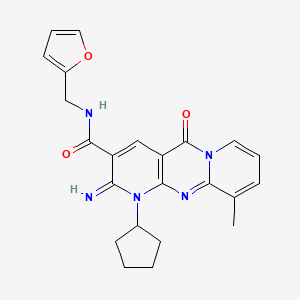![molecular formula C8H5Cl2N3O B2917666 4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine CAS No. 2248350-95-8](/img/structure/B2917666.png)
4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine” is a chemical compound with the CAS Number: 2248350-95-8 . It has a molecular weight of 230.05 and its IUPAC name is this compound . The compound is usually stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which includes “this compound”, involves the use of a microwave technique . This approach is considered robust for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5Cl2N3O/c1-14-8-5(9)6-4(2-11-8)7(10)13-3-12-6/h2-3H,1H3 . This code provides a unique identifier for the compound and can be used to predict its molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 230.05 .Scientific Research Applications
Corrosion Inhibition
Research on pyrimidine derivatives, such as the study on new pyrimidine derivatives as organic inhibitors for mild steel corrosion in acidic mediums, highlights the potential use of these compounds in protecting metals against corrosion. The study found that these inhibitors are effective in reducing corrosion in a 15% HCl solution through weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy techniques. The inhibitors' adsorption on the mild steel surface follows the Langmuir adsorption isotherm, demonstrating their efficiency in corrosion protection. This application is significant for industries where metal durability is critical, such as in construction and automotive manufacturing (Yadav et al., 2015).
Antimicrobial Activity
Pyrimidine derivatives have also been explored for their antimicrobial properties. A study on the synthesis and biological evaluation of Pyrido[1,2-a]pyrimidine and Isoxazoline derivatives demonstrated that these compounds exhibit antimicrobial activity against several microbes. This finding is crucial for the development of new antimicrobial agents, which can be used to combat resistant strains of bacteria and other pathogens, thereby contributing to the field of medicine and healthcare (Merja et al., 2004).
Mechanism of Action
properties
IUPAC Name |
4,8-dichloro-7-methoxypyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O/c1-14-8-5(9)6-4(2-11-8)7(10)13-3-12-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEGCHRWOKXVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1Cl)N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2917585.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2917587.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2917588.png)
![Tert-butyl 2-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B2917590.png)
![1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}-2,2,2-trifluoro-1-ethanone](/img/structure/B2917593.png)
![3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2917594.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2917595.png)




![2-[2-(2-Fluorophenyl)ethyl]-2-methyloxirane](/img/structure/B2917604.png)
![4-[(3R)-piperidin-3-ylmethyl]morpholine](/img/structure/B2917605.png)
![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917606.png)